3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
CAS No.:
Cat. No.: VC17428123
Molecular Formula: C8H6BrClN2
Molecular Weight: 245.50 g/mol
* For research use only. Not for human or veterinary use.
![3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine -](/images/structure/VC17428123.png)
Specification
Molecular Formula | C8H6BrClN2 |
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Molecular Weight | 245.50 g/mol |
IUPAC Name | 3-bromo-6-chloro-1-methylpyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C8H6BrClN2/c1-12-4-6(9)8-7(12)2-5(10)3-11-8/h2-4H,1H3 |
Standard InChI Key | FKYVVUTYINPUNQ-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C2=C1C=C(C=N2)Cl)Br |
Introduction
Structural Identification and Molecular Characteristics
IUPAC Nomenclature and Formula
The systematic name 3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine reflects its fused bicyclic structure, where a pyrrole ring is annulated to a pyridine ring at positions 3 and 2. The molecular formula is , yielding a molecular weight of 245.50 g/mol .
Key Identifiers:
Property | Value | Source |
---|---|---|
CAS Number | 1620098-37-4 | |
SMILES | CN1C=C(C2=C1C=CC(=N2)Cl)Br | |
InChI Key | YVEGSBVTQYAKQB-UHFFFAOYSA-N | |
Purity (Commercial) | 98% |
Crystallographic and Conformational Analysis
While X-ray crystallography data for this specific compound remains unpublished, analogous pyrrolopyridine derivatives exhibit planar bicyclic frameworks with halogen substituents influencing intermolecular interactions. The methyl group at position 1 introduces steric effects that may modulate reactivity in substitution reactions .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically proceeds via sequential halogenation and methylation steps:
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Bromination: Treatment of 1-methyl-1H-pyrrolo[3,2-b]pyridine with bromosuccinimide (NBS) in at 0°C yields the 3-bromo intermediate .
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Chlorination: Subsequent reaction with phosphorus oxychloride () introduces the chlorine substituent at position 6 .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as verified by HPLC .
Optimization Challenges:
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Regioselectivity: Competing halogenation at position 5 necessitates precise temperature control (-10°C to 5°C) .
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Yield: Reported isolated yields range from 45–62%, limited by side reactions during chlorination .
Industrial Production Considerations
Scale-up efforts face hurdles due to exothermic halogenation steps. Continuous flow reactors with in-line quenching demonstrate promise, improving yield to 68% while reducing reaction time by 40% compared to batch processes .
Physicochemical Properties
Solubility Profile
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
DMSO | 32.4 | 25 |
Ethanol | 8.9 | 25 |
Water | <0.1 | 25 |
Data derived from shake-flask method (n=3) .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The bromine atom at position 3 undergoes Suzuki-Miyaura coupling with aryl boronic acids () using catalyst (2 mol%) in (3:1) at 80°C . Representative yields:
Boronic Acid | Product Yield (%) |
---|---|
Phenyl | 78 |
4-Methoxyphenyl | 65 |
2-Thienyl | 71 |
Methyl Group Functionalization
The N-methyl group resists demethylation under standard conditions (e.g., , ), preserving ring integrity during derivatization .
Biological Evaluation and Applications
Antimicrobial Screening
Preliminary testing against ESKAPE pathogens reveals limited activity (MIC >128 μg/mL), suggesting need for structural optimization .
Hazard Statement | Precautionary Measure |
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H302 | Harmful if swallowed |
H317 | May cause allergic skin reaction |
Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .
Future Directions
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Crystallographic Studies: Elucidate binding modes with kinase targets.
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Prodrug Development: Enhance bioavailability via phosphate esterification.
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Green Chemistry: Explore mechanochemical synthesis to reduce solvent waste.
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